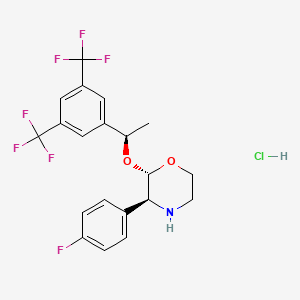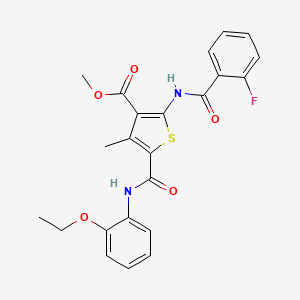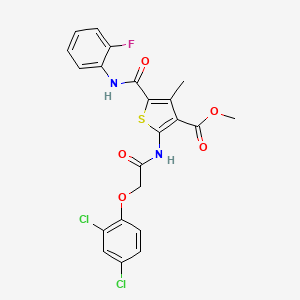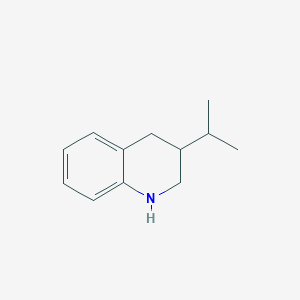
Fosaprepitant Morpholine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fosaprepitant Morpholine Hydrochloride is a prodrug of Aprepitant, which is a neurokinin-1 receptor antagonist. It is primarily used as an antiemetic agent to prevent acute and delayed nausea and vomiting caused by chemotherapy . This compound is administered intravenously and is converted to Aprepitant in the body, which then exerts its therapeutic effects .
Preparation Methods
The synthesis of Fosaprepitant Morpholine Hydrochloride involves several steps. One of the key intermediates in the synthesis is (2R,3S)-2-[ ®-1-(3,5-Bis-trifluoromethylphenyl)ethoxy]-3-(4-fluorophenyl)morpholine . The preparation method includes the following steps:
Formation of the intermediate: The intermediate is synthesized using a series of reactions involving tartaric acid salts and other reagents.
Conversion to Fosaprepitant:
Purification: The final product is purified to obtain highly pure this compound.
Chemical Reactions Analysis
Fosaprepitant Morpholine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can also occur, typically involving reducing agents like sodium borohydride.
Substitution: Substitution reactions are common, where functional groups in the molecule are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield dehydroxylated products .
Scientific Research Applications
Fosaprepitant Morpholine Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving neurokinin-1 receptor antagonists.
Biology: Research on its effects on various biological pathways and its interactions with other biomolecules.
Industry: Used in the development of new antiemetic drugs and formulations.
Mechanism of Action
Fosaprepitant Morpholine Hydrochloride exerts its effects by blocking the neurokinin-1 (NK1) receptors in the brain. The active form, Aprepitant, crosses the blood-brain barrier and binds to NK1 receptors, inhibiting the action of substance P, a neuropeptide associated with vomiting . This blockade prevents the transmission of signals that trigger nausea and vomiting, thereby providing relief to patients undergoing chemotherapy .
Comparison with Similar Compounds
Fosaprepitant Morpholine Hydrochloride is unique compared to other similar compounds due to its prodrug nature and its ability to be administered intravenously. Similar compounds include:
Aprepitant: The active form of Fosaprepitant, used orally for the same indications.
Rolapitant: Another NK1 receptor antagonist used for preventing chemotherapy-induced nausea and vomiting.
Netupitant: Often combined with Palonosetron for enhanced antiemetic effects.
This compound stands out due to its rapid conversion to Aprepitant and its effectiveness in preventing both acute and delayed phases of chemotherapy-induced nausea and vomiting .
Properties
Molecular Formula |
C20H19ClF7NO2 |
|---|---|
Molecular Weight |
473.8 g/mol |
IUPAC Name |
(2S,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine;hydrochloride |
InChI |
InChI=1S/C20H18F7NO2.ClH/c1-11(13-8-14(19(22,23)24)10-15(9-13)20(25,26)27)30-18-17(28-6-7-29-18)12-2-4-16(21)5-3-12;/h2-5,8-11,17-18,28H,6-7H2,1H3;1H/t11-,17+,18+;/m1./s1 |
InChI Key |
DWCCMKXSGCKMJF-VROPXZTASA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2[C@@H](NCCO2)C3=CC=C(C=C3)F.Cl |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NCCO2)C3=CC=C(C=C3)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-1-{(RP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine](/img/structure/B12063636.png)
![2-[3-(3-Butyl-1,1-dimethylbenzo[e]indol-2-ylidene)prop-1-enyl]-1,1,3-trimethylbenzo[e]indol-3-ium;hexafluorophosphate](/img/structure/B12063655.png)
![4-[[1-[2-[(4-Nitrophenyl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12063664.png)
![N'-[9-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B12063667.png)


(2-diphenylphosphinophenyl)methane](/img/structure/B12063680.png)






